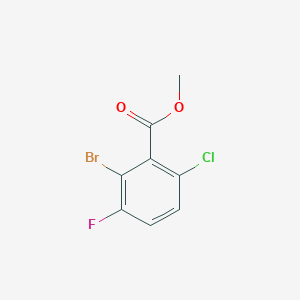

Methyl 2-bromo-6-chloro-3-fluorobenzoate

Description

Contextualization of Halogenated Aromatic Compounds in Chemical Science

Halogenated aromatic compounds, which are chemicals containing a benzene (B151609) ring and one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are foundational to modern chemical science. bldpharm.com These compounds are not only prevalent in nature but are also synthesized for a vast array of industrial applications. scilit.com Their uses span numerous sectors, including pharmaceuticals, agriculture, and material science, where they serve as solvents, chemical intermediates, fumigants, insecticides, and disinfectants. bldpharm.commolport.com The carbon-halogen bond's unique properties influence the molecule's reactivity, stability, and biological activity. nih.gov For instance, chlorine-containing antibiotics like chloramphenicol (B1208) are effective against typhoid fever, and synthetic halogen compounds such as chloroquine (B1663885) are used to treat malaria. scilit.com The stability of many halogenated aromatics also leads to their persistence in the environment, a characteristic that drives ongoing research into their biological and environmental interactions. molport.com

Significance of Functionalized Benzoates as Synthetic Intermediates

Functionalized benzoates, which are derivatives of benzoic acid, serve as highly versatile intermediates in organic synthesis. nih.govresearchgate.net Their utility is particularly prominent in medicinal chemistry, where they act as building blocks for complex, biologically active molecules. nih.gov Substituted benzoates are integral to the synthesis of compounds with potential antitumor and enzyme-inhibiting activities. nih.gov The ester functional group can be readily modified, and the substituents on the aromatic ring can be chosen to fine-tune the electronic properties and reactivity of the molecule. researchgate.net This adaptability allows chemists to construct elaborate molecular architectures, making functionalized benzoates indispensable precursors for developing novel therapeutics and other high-value chemical products. nih.gov

Rationale for Focused Research on Methyl 2-bromo-6-chloro-3-fluorobenzoate

The specific structure of this compound makes it a compound of significant interest for focused research. As a polysubstituted aromatic compound, it features three different halogen atoms (bromine, chlorine, and fluorine), each imparting distinct steric and electronic effects. This unique arrangement of functional groups on the benzoate (B1203000) scaffold offers a versatile platform for advanced organic synthesis.

The rationale for its study is centered on its potential as a highly specific building block in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom at the 2-position is a well-established handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the strategic formation of carbon-carbon or carbon-heteroatom bonds. The fluorine atom at the 3-position can enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate. The chlorine atom at the 6-position, along with the other substituents, further modulates the electronic nature of the aromatic ring, influencing its reactivity and interaction with biological targets. The dense and specific functionalization of this single intermediate allows for complex, multi-step syntheses to be streamlined, providing an efficient pathway to novel chemical entities.

Overview of Research Trajectories and Methodological Frameworks for Compound Elucidation

The study of a novel compound such as this compound typically follows a structured research trajectory. The initial phase involves its chemical synthesis, which for a polysubstituted benzene derivative, requires careful strategic planning. youtube.com The synthesis would likely begin with a less complex, commercially available substituted benzene and proceed through a sequence of electrophilic aromatic substitution and functional group manipulation steps. youtube.com The directing effects of the existing substituents must be carefully considered at each stage to achieve the desired regiochemistry. youtube.com

Once synthesized, the compound's identity and purity must be rigorously confirmed. This is accomplished through a standard suite of analytical techniques. Key methodological frameworks for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to confirm the substitution pattern on the benzene ring.

Mass Spectrometry (MS): This technique determines the precise molecular weight and isotopic pattern of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present, such as the carbonyl (C=O) of the ester.

Following characterization, research would explore the compound's reactivity and utility as a synthetic intermediate. This involves subjecting it to various chemical transformations, particularly focusing on the selective reaction of one of the halogen substituents, to demonstrate its value as a building block for more complex molecules.

Chemical Properties

Below are the typical physicochemical properties for a compound of this class. Data is provided for the closely related isomer Methyl 6-bromo-3-chloro-2-fluorobenzoate as a representative example.

| Property | Value |

| CAS Number | 1505850-20-3 molport.com |

| Molecular Formula | C₈H₅BrClFO₂ molport.com |

| Molecular Weight | 267.48 g/mol molport.com |

| IUPAC Name | Methyl 6-bromo-3-chloro-2-fluorobenzoate molport.com |

| SMILES | COC(=O)c1c(F)c(Cl)ccc1Br molport.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClFO2 |

|---|---|

Molecular Weight |

267.48 g/mol |

IUPAC Name |

methyl 2-bromo-6-chloro-3-fluorobenzoate |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |

InChI Key |

YKOHHJSKBCQFLV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Bromo 6 Chloro 3 Fluorobenzoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Methyl 2-bromo-6-chloro-3-fluorobenzoate (I) suggests several potential disconnection points. The most logical primary disconnection is at the ester linkage, leading to 2-bromo-6-chloro-3-fluorobenzoic acid (II) and methanol (B129727). This simplifies the target to the synthesis of the corresponding polysubstituted benzoic acid.

Further disconnection of the benzoic acid (II) involves the sequential removal of the halogen substituents. The order of these disconnections is critical and is guided by the directing effects of the existing functional groups on the aromatic ring. A plausible retrosynthetic pathway is outlined below:

Disconnection of the chloro group: This leads to 2-bromo-3-fluorobenzoic acid (III). The introduction of the chloro group at the 6-position of this precursor would be a key synthetic step.

Disconnection of the bromo group: This simplifies the precursor to 3-fluorobenzoic acid (IV). The bromination of this molecule would need to be highly regioselective to yield the desired isomer.

Disconnection of the carboxyl group: This leads back to 1-bromo-2-fluoro-4-chlorobenzene or a similarly substituted benzene (B151609) derivative, which would then require carboxylation.

An alternative strategy could involve the synthesis of a substituted toluene (B28343) derivative, followed by oxidation of the methyl group to a carboxylic acid.

Identification of Precursor Molecules and Starting Materials

Based on the retrosynthetic analysis, several key precursor molecules and starting materials can be identified. A common and logical starting material for the synthesis of fluorinated aromatic compounds is often a simpler, commercially available fluorinated benzene derivative.

For the synthesis of 2-bromo-6-chloro-3-fluorobenzoic acid, a potential precursor is 2-chloro-3-fluorobenzoic acid . The synthesis would then involve a regioselective bromination at the 2-position. Another viable precursor is 2-bromo-3-fluorobenzoic acid , which would require a subsequent chlorination step. The synthesis of 2-bromo-3-fluorobenzoic acid itself can be achieved from m-fluorobenzotrifluoride through a multi-step process involving nitration, bromination, reduction, deamination, and hydrolysis. google.com

An alternative approach could commence with a substituted toluene, for instance, 2,4-dichloro-3-fluorotoluene . The synthesis of such compounds has been described in the literature. google.com Subsequent oxidation of the methyl group would yield the corresponding benzoic acid. organic-chemistry.orgrsc.orgthieme-connect.comthieme.deacs.org

Considerations for Regioselectivity and Orthogonal Functional Group Interconversions

The regioselective introduction of three different halogen atoms and a carboxyl group onto a benzene ring is a formidable challenge. The directing effects of the substituents must be carefully considered at each step.

Directed ortho-metalation (DoM): This is a powerful strategy for achieving high regioselectivity. The fluorine atom is a known ortho-directing group in lithiation reactions. semanticscholar.org Furthermore, the carboxylate group itself can direct lithiation to the ortho position. semanticscholar.orgrsc.orgresearchgate.netnih.gov This strategy is particularly promising for the introduction of the chloro group at the 6-position of a 2-bromo-3-fluorobenzoic acid precursor. By treating the benzoic acid with a strong lithium base, a lithiated species is formed ortho to the carboxylate, which can then be quenched with an electrophilic chlorine source.

Electrophilic Aromatic Substitution: The regioselectivity of electrophilic halogenation is governed by the electronic properties of the substituents already present on the ring. In a molecule like 2-chloro-3-fluorobenzoic acid, the carboxyl group is a deactivating, meta-directing group, while the halogens are deactivating but ortho, para-directing. The interplay of these effects would need to be carefully managed to achieve the desired substitution pattern.

Established Multi-Step Synthesis Pathways

While a single, standardized synthesis for this compound is not extensively documented, plausible pathways can be constructed based on established methodologies for related compounds.

Synthesis from Pre-functionalized Aromatic Precursors

A likely synthetic route would commence with a pre-functionalized benzoic acid. One such pathway is detailed below, starting from 2-amino-3-fluorobenzoic acid:

Diazotization and Chlorination (Sandmeyer Reaction): 2-amino-3-fluorobenzoic acid can be converted to 2-chloro-3-fluorobenzoic acid via a Sandmeyer reaction. This involves treating the amino group with nitrous acid to form a diazonium salt, followed by reaction with a copper(I) chloride solution.

Directed ortho-lithiation and Bromination: The resulting 2-chloro-3-fluorobenzoic acid can then be subjected to directed ortho-lithiation. The carboxylate group directs the lithiation to the 2-position. However, to achieve bromination at the desired 6-position, a different strategy might be needed, or the initial precursor would have to be chosen differently.

A more direct route would involve the synthesis of 2-bromo-6-chloro-3-fluorobenzoic acid (II) from a suitable precursor, as indicated by its commercial availability. chemscene.com

Sequential Halogenation, Esterification, and Functional Group Transformations

A plausible multi-step synthesis is outlined in the following table, starting from the more readily available 2-chloro-3-fluorotoluene.

| Step | Reaction Type | Starting Material | Reagents and Conditions | Product |

| 1 | Bromination | 2-chloro-3-fluorotoluene | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), in CCl4, reflux | 2-bromo-6-chloro-3-fluorotoluene |

| 2 | Oxidation | 2-bromo-6-chloro-3-fluorotoluene | KMnO4, H2O/pyridine, heat; or other strong oxidizing agents | 2-bromo-6-chloro-3-fluorobenzoic acid |

| 3 | Esterification | 2-bromo-6-chloro-3-fluorobenzoic acid | Methanol, catalytic H2SO4, reflux | This compound |

This pathway relies on the regioselective bromination of the toluene derivative, followed by a robust oxidation and a final esterification step.

Optimization of Reaction Conditions for Enhanced Yield and Purity Profiles

The efficiency of each synthetic step is highly dependent on the reaction conditions.

Oxidation of the Toluene Precursor: The oxidation of substituted toluenes to benzoic acids can be achieved using various reagents. While potassium permanganate (B83412) is a classic choice, modern methods often employ catalytic systems with molecular oxygen, which are considered greener. organic-chemistry.orgrsc.org The choice of catalyst and solvent can significantly impact the yield and selectivity. organic-chemistry.org

Esterification: The esterification of the sterically hindered 2-bromo-6-chloro-3-fluorobenzoic acid may require specific conditions to achieve high conversion. While Fischer esterification with methanol and a strong acid catalyst is a standard method, alternative procedures could be more effective. For instance, using UiO-66-NH2 as a heterogeneous catalyst for the esterification of fluorinated aromatic carboxylic acids with methanol has been shown to reduce reaction times and improve yields. rsc.org Another approach involves passing dry hydrogen chloride gas through a methanol solution of the carboxylic acid. chemicalbook.com

The following table summarizes a hypothetical optimization study for the esterification step:

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H2SO4 (catalytic) | Methanol | Reflux | 24 | Moderate |

| 2 | HCl (gas) | Methanol | Room Temp | 12 | High chemicalbook.com |

| 3 | UiO-66-NH2 | Methanol | 100 | 10 | Potentially High rsc.org |

| 4 | SOCl2, then Methanol | Dichloromethane | 0 to RT | 6 | High |

Purification of the final product, this compound, would typically be achieved through recrystallization or column chromatography to obtain a high-purity compound.

Novel and Emerging Synthetic Approaches

Modern synthetic organic chemistry offers a powerful toolkit for the construction of complex aromatic molecules. For a compound like this compound, with its distinct substitution pattern, advanced methodologies are required to achieve high selectivity and yield. This section delves into state-of-the-art techniques that are particularly well-suited for the synthesis and functionalization of this and structurally related compounds.

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the differential reactivity of the halogen atoms (Br vs. Cl) can be exploited to achieve selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential modifications.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the greater reactivity of the C-Br bond at the C2 position compared to the C-Cl bond at the C6 position allows for selective coupling at the C2 position.

For a selective Suzuki-Miyaura coupling at the C2 position, a palladium catalyst, a suitable ligand, and a base are employed. The choice of catalyst and ligand is crucial for achieving high selectivity and yield. For instance, a catalyst system comprising a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand such as SPhos or XPhos could be effective. The reaction would typically be carried out in a solvent mixture like toluene/water or dioxane/water with a base such as K₂CO₃ or K₃PO₄.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 2-phenyl-6-chloro-3-fluorobenzoate (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | High |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 8 | High |

Subsequent coupling at the less reactive C6-Cl bond would require more forcing conditions, such as a more electron-rich and sterically hindered ligand (e.g., Buchwald's biarylphosphine ligands) and potentially higher temperatures. This sequential approach allows for the introduction of two different aryl or vinyl groups at the C2 and C6 positions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura coupling, the C2-Br bond of this compound would be expected to react preferentially over the C6-Cl bond. A typical Sonogashira reaction involves a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylamine.

The Heck reaction, which couples an aryl halide with an alkene, would also be expected to show selectivity for the C2 position. The reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of ligand and reaction conditions can influence the regioselectivity of the alkene addition.

Table 2: Plausible Selective Sonogashira and Heck Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Expected Major Product |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Methyl 2-(phenylethynyl)-6-chloro-3-fluorobenzoate |

| Heck | Styrene | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | Methyl 2-(E)-styryl-6-chloro-3-fluorobenzoate |

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. For this compound, this reaction would allow for the selective introduction of an amine at the C2 position. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups being particularly effective. Similarly, related palladium-catalyzed cross-coupling reactions can be used to form carbon-oxygen bonds, providing access to ethers. In a study on the controlled functionalization of 6-bromo-2-chloroquinoline, a selective Buchwald-Hartwig amination of the aryl bromide in the presence of an activated heteroaryl chloride was achieved, highlighting the feasibility of such selective transformations. nih.gov

Achieving high selectivity in the cross-coupling of polyhalogenated arenes is a significant challenge due to the similar reactivities of the halogen substituents. However, selectivity can often be controlled by careful optimization of the catalyst and ligand. Bulky, electron-rich ligands can enhance the rate of oxidative addition of palladium to the less sterically hindered C-Br bond. Furthermore, the electronic properties of the ligand can be tuned to favor reaction at one site over another. For instance, in the selective cross-coupling of 2,6-dichloropyridines, the choice of a monodentate phosphine ligand was found to be crucial for achieving high selectivity. nih.gov

The development of palladium precatalysts has also been instrumental in improving the reliability and activity of these transformations. Precatalysts are stable, well-defined palladium(II) complexes that are readily activated under the reaction conditions to generate the active palladium(0) species.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For this compound, the methyl ester and the fluorine atom could potentially act as directing groups.

The fluorine atom is known to be a moderate directing group in DoM. However, in the presence of the bromo and chloro substituents, a direct deprotonation is less likely than a halogen-metal exchange. A bromine-lithium exchange at the C2 position would be the most probable outcome upon treatment with an organolithium reagent such as n-butyllithium or sec-butyllithium (B1581126) at low temperatures. This would generate a highly reactive aryllithium species that can be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position.

Alternatively, a magnesium-halogen exchange using a Grignard reagent could also be employed to generate a more stable organometallic intermediate. The regioselectivity of such exchange reactions can often be controlled by the choice of the organometallic reagent and the reaction conditions.

Table 3: Potential Functionalization via Halogen-Metal Exchange

| Reagent | Expected Intermediate | Electrophile (E+) | Product |

| n-BuLi | 2-Lithio-6-chloro-3-fluorobenzoate | CO₂ then H⁺ | 6-Chloro-3-fluoro-2-carboxybenzoic acid methyl ester |

| i-PrMgCl | 2-Grignard-6-chloro-3-fluorobenzoate | I₂ | Methyl 2-iodo-6-chloro-3-fluorobenzoate |

This organometallic approach provides a complementary strategy to transition metal-catalyzed cross-coupling reactions for the selective functionalization of this compound.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Precursor Structures

The synthesis of highly substituted aromatic rings is a multi-step process where the order of reactions is critical to ensure the correct regiochemistry. libretexts.orglibretexts.org The directing effects of the existing substituents on the ring dictate the position of the next incoming group. For this compound, a plausible synthetic strategy would involve building the substitution pattern on a pre-existing benzene derivative.

A common and powerful method for introducing halides and other groups onto an aromatic ring that is not easily accomplished by direct substitution is the Sandmeyer reaction . wikipedia.orglscollege.ac.inbyjus.com This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a nucleophile, often a halide, in the presence of a copper(I) salt catalyst. wikipedia.orgjk-sci.com

Given the substitution pattern of the target molecule, a potential synthetic pathway could start from a precursor like 2-chloro-3-fluoroaniline. The synthesis would proceed through several key transformations:

Diazotization and Sandmeyer Reaction: The starting aniline (B41778) derivative would be converted to a diazonium salt. Subsequent treatment with copper(I) bromide (CuBr) would introduce the bromine atom at the 2-position, yielding a dihalofluorobenzene intermediate.

Introduction of the Carboxyl Group: A carboxyl group or a precursor (like a nitrile or methyl group) can be introduced. For instance, a patent for the synthesis of 2-bromo-6-fluorobenzoic acid starts with o-fluorobenzonitrile and proceeds through nitration, reduction of the nitro group to an amine, bromination, and then a Sandmeyer-type reaction to remove the amino group, followed by hydrolysis of the nitrile to a carboxylic acid. google.com

Final Halogenation: Depending on the precursor, a final halogenation step might be necessary. Electrophilic halogenation, such as chlorination or bromination, typically requires a Lewis acid catalyst like FeCl₃ or FeBr₃ to polarize the halogen molecule, making it a stronger electrophile to attack the electron-rich benzene ring. docbrown.infolibretexts.orgpressbooks.pubmasterorganicchemistry.com The stability of the aromatic ring is temporarily disrupted to form a carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity. pressbooks.pubmasterorganicchemistry.com

Esterification: The final step would be the conversion of the synthesized 2-bromo-6-chloro-3-fluorobenzoic acid to its methyl ester. This is a standard esterification reaction, often carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Alternatively, nucleophilic aromatic substitution (SNAr) offers another route. This reaction is favored when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.orgmasterorganicchemistry.com A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate (a Meisenheimer complex), from which the leaving group is then expelled. libretexts.org While less common for introducing simple halides compared to electrophilic substitution or Sandmeyer reactions, it can be a powerful tool in specific contexts, especially with highly activated substrates. libretexts.orgmasterorganicchemistry.com

The table below outlines a hypothetical synthetic sequence illustrating the application of these principles.

| Step | Reaction Type | Starting Material | Reagents | Key Intermediate |

| 1 | Electrophilic Nitration | 2-Chloro-1-fluorobenzene | HNO₃, H₂SO₄ | 2-Chloro-1-fluoro-3-nitrobenzene |

| 2 | Nucleophilic Aromatic Substitution (Hypothetical) or Reduction/Diazotization | 2-Chloro-1-fluoro-3-nitrobenzene | 1. Fe, HCl (Reduction) 2. NaNO₂, HBr; CuBr (Sandmeyer) | 2-Bromo-6-chloro-3-fluorobenzene |

| 3 | Friedel-Crafts Acylation | 2-Bromo-6-chloro-3-fluorobenzene | CH₃COCl, AlCl₃ | Acetophenone derivative |

| 4 | Haloform Reaction & Esterification | Acetophenone derivative | 1. Br₂, NaOH 2. H₃O⁺ 3. CH₃OH, H⁺ | This compound |

This table presents a conceptual pathway. Actual laboratory synthesis may require significant optimization and exploration of alternative routes.

Sustainable and Green Chemistry Principles in Synthesis Design

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize environmental impact, reduce waste, and enhance safety. researchgate.net The synthesis of complex molecules like this compound can be redesigned to be more sustainable by focusing on several key areas.

Solvent-Free or Low-Environmental-Impact Solvent Systems

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to industrial waste. Green chemistry promotes the use of benign alternatives or the elimination of solvents altogether.

Solvent-Free Reactions: Performing reactions in the solid state or neat (without any solvent) can drastically reduce waste. Mechanical activation methods, such as ball milling, can facilitate reactions between solid reagents, often leading to higher yields and shorter reaction times compared to conventional solution-based methods.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. While many organic compounds have low solubility in water, techniques like phase-transfer catalysis can be employed to facilitate reactions between aqueous and organic phases. acs.org

Benign Organic Solvents: When organic solvents are necessary, greener alternatives are preferred. These include bio-derived solvents like ethanol, or solvents with favorable environmental, health, and safety profiles. For example, 2-ethoxyethanol (B86334) has been used as a solvent in copper-catalyzed amination reactions of bromobenzoic acids. nih.gov

| Solvent System | Advantages | Disadvantages |

| Solvent-Free (Neat/Solid-State) | Reduces pollution, low cost, process simplicity. | Limited to certain reaction types; potential for heat transfer issues. |

| Water | Non-toxic, non-flammable, inexpensive. | Poor solubility for many organic reactants; may require additives. |

| Ethanol | Bio-renewable, low toxicity. | Flammable; may not be suitable for all reaction types. |

| 2-Ethoxyethanol | Higher boiling point allows for elevated reaction temperatures. | Not as environmentally benign as water or ethanol. |

Energy-Efficient Reaction Conditions and Process Intensification

Reducing energy consumption is a core principle of green chemistry. This can be achieved by developing reactions that proceed under milder conditions or by using alternative energy sources that are more efficient than conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.

Sonochemistry: The use of ultrasound can induce cavitation in the reaction medium, creating localized high-temperature and high-pressure zones that can enhance reaction rates and yields.

Process Intensification: This approach aims to develop smaller, safer, and more energy-efficient production processes. Flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, making it a key technology for process intensification.

Catalytic Methodologies for Reduced Waste Generation

Catalysts are fundamental to green chemistry as they can increase reaction efficiency, reduce energy requirements, and allow for the use of more benign reagents. jk-sci.com

Atom Economy: Catalytic reactions are inherently more atom-economical than stoichiometric processes, as the catalyst is regenerated and reused, minimizing waste. The Sandmeyer reaction, for example, uses catalytic amounts of copper salts to facilitate the transformation of diazonium salts. jk-sci.com

Electrochemical Synthesis: Using electricity as a "reagent" can be a highly sustainable approach. Recent advancements have demonstrated electrochemical strategies for the Sandmeyer reaction, using electricity as the driving force and simple, inexpensive halogen sources, thereby avoiding bulk chemical reagents. This method can even be performed in a one-pot fashion starting from anilines and is amenable to large-scale synthesis using inexpensive graphite (B72142) electrodes.

Heterogeneous Catalysis: Using solid-phase catalysts simplifies product purification and catalyst recovery, as the catalyst can be easily filtered off from the reaction mixture. This contrasts with homogeneous catalysts, which can be difficult to separate from the product.

Purification and Isolation Techniques

After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Advanced Chromatographic Separation Methods (e.g., Flash Chromatography, HPLC)

Chromatography is a primary tool for the purification of organic compounds in both laboratory and industrial settings.

Flash Chromatography: This is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase (typically silica (B1680970) gel), accelerating the separation process. It is a widely used technique for the routine purification of reaction mixtures, capable of separating components with different polarities. For a moderately polar compound like a substituted methyl benzoate (B1203000), a typical system might use a silica gel column with a gradient elution of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) mixture.

High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and efficiency than flash chromatography, making it suitable for both analytical and preparative-scale separations. It operates under high pressure and utilizes columns packed with very small stationary phase particles. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile (B52724) or water/methanol), is a common configuration for purifying a wide range of organic molecules, including benzoic acid derivatives. The method can be optimized by adjusting the solvent gradient, flow rate, and temperature to achieve the desired separation.

The table below compares key features of these two chromatographic techniques for the purification of a compound like this compound.

| Feature | Flash Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Pressure | Low to Medium (50-200 psi) | High (up to 6000 psi or more) |

| Stationary Phase | Silica gel, larger particle size | C18, silica, smaller particle size |

| Resolution | Good for routine purification | Very high, for difficult separations and high purity |

| Scale | Milligrams to hundreds of grams | Analytical (micrograms) to preparative (grams) |

| Speed | Fast | Slower for preparative scale |

| Cost | Relatively low | High |

Crystallization and Recrystallization Optimization for High Purity Material

The final purity of this compound is critically dependent on the efficiency of the crystallization and recrystallization processes. Optimization of these steps is paramount to remove impurities generated during synthesis, such as isomers, unreacted starting materials, and by-products. The primary goal is to obtain a crystalline solid with a high degree of purity and a well-defined morphology, which is often essential for its intended application. The optimization process typically involves a systematic investigation of solvent systems, temperature profiles, cooling rates, and agitation.

Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization process. An ideal solvent for the recrystallization of this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling. Additionally, the solvent should be chemically inert with respect to the compound and should dissolve impurities to a different extent than the target compound, ideally leaving them in the mother liquor.

Given the halogenated and aromatic nature of this compound, a range of organic solvents with varying polarities are potential candidates. A common approach to solvent screening involves testing single-solvent systems and mixed-solvent systems.

Single-Solvent Systems:

Initial screening would typically involve solvents such as alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and hydrocarbons (e.g., toluene, heptane). The selection is guided by the principle of "like dissolves like"; therefore, solvents with moderate polarity are often a good starting point for aromatic esters.

Mixed-Solvent Systems:

In cases where a single solvent does not provide the desired solubility profile, a mixed-solvent system, also known as an anti-solvent approach, can be employed. This involves dissolving the crude product in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble. This controlled change in solvent composition induces supersaturation and subsequent crystallization. Common mixed-solvent systems for compounds of this class include combinations like Toluene-Heptane or Ethyl Acetate-Hexane.

The following table illustrates a hypothetical solvent screening study for the recrystallization of this compound.

Table 1: Solvent Screening for Recrystallization of this compound

| Solvent System | Dissolution Temperature (°C) | Crystal Formation Onset Temperature (°C) | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |

|---|---|---|---|---|---|---|

| Methanol | 60 | 25 | 95.2 | 98.5 | 75 | Small, needle-like crystals |

| Ethanol | 75 | 30 | 95.2 | 98.8 | 80 | Well-defined prismatic crystals |

| Isopropanol | 80 | 35 | 95.2 | 99.1 | 82 | Large, well-formed crystals |

| Ethyl Acetate | 70 | 20 | 95.2 | 98.2 | 70 | Oiling out observed initially |

| Toluene | 90 | 40 | 95.2 | 99.3 | 85 | High purity, good crystal form |

| Toluene/Heptane (2:1) | 85 | 50 | 95.2 | 99.5 | 88 | Excellent purity and yield |

Temperature Profile and Cooling Rate

The temperature profile, including the dissolution temperature, the crystallization onset temperature, and the final temperature, plays a crucial role in determining crystal size and purity. A slow and controlled cooling rate is generally preferred as it allows for the selective incorporation of the target molecules into the growing crystal lattice, while excluding impurities. Rapid cooling can lead to the formation of smaller, less pure crystals and may even cause the product to "oil out" or precipitate as an amorphous solid.

An optimized cooling profile might involve an initial rapid cooling phase to induce nucleation, followed by a slower cooling rate during the crystal growth phase. A final holding period at a low temperature (e.g., 0-5 °C) is often employed to maximize the yield.

The following table presents a hypothetical study on the effect of cooling rate on the purity and yield of this compound recrystallized from isopropanol.

Table 2: Effect of Cooling Rate on Recrystallization from Isopropanol

| Cooling Rate (°C/hour) | Crystal Size | Final Purity (%) | Yield (%) |

|---|---|---|---|

| 20 | Small | 98.7 | 85 |

| 10 | Medium | 99.1 | 82 |

| 5 | Large | 99.4 | 80 |

Seeding

To improve the reproducibility of the crystallization process and to control the crystal size distribution, seeding is often employed. This involves adding a small quantity of pure crystals of this compound to the supersaturated solution at a temperature slightly below the saturation point. The seed crystals act as templates for crystal growth, promoting the formation of a more uniform and typically larger crystal population. Seeding can also help to prevent excessive supersaturation, which can lead to uncontrolled nucleation and the formation of fine, impure particles.

Agitation

The level of agitation during crystallization affects heat and mass transfer, which in turn influences nucleation and crystal growth rates. Gentle agitation is typically necessary to maintain a homogenous solution and to prevent the settling of crystals. However, excessive agitation can lead to crystal breakage (secondary nucleation), resulting in a smaller particle size and potentially lower purity due to the increased surface area available for impurity adsorption. The optimal agitation rate is therefore a balance between maintaining homogeneity and minimizing crystal damage.

Reactivity and Mechanistic Investigations of Methyl 2 Bromo 6 Chloro 3 Fluorobenzoate

Chemo- and Regioselective Functionalization Studies

The strategic functionalization of polyhalogenated aromatic compounds is critical for the synthesis of complex molecules. The distinct electronic properties of bromine, chlorine, and fluorine, in conjunction with the directing effects of the ester group, allow for selective reactions at specific positions on the aromatic ring.

The reactivity of halogens on an aromatic ring is highly dependent on the type of reaction being performed. In the context of nucleophilic aromatic substitution (SNAr), the reactivity order is typically F > Cl ≈ Br > I. wikipedia.org This is contrary to what is observed in SN2 reactions, where iodide is the best leaving group. The high electronegativity of fluorine has a strong inductive electron-withdrawing effect, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. stackexchange.com This stabilization lowers the activation energy of the rate-determining addition step, making fluorine the most facile leaving group in SNAr reactions. stackexchange.comcsbsju.edu

Conversely, in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the reactivity order is generally I > Br > Cl >> F. This trend is dictated by the carbon-halogen bond strength, with the weaker C-I and C-Br bonds being more readily cleaved by the metal catalyst. Therefore, in a molecule like Methyl 2-bromo-6-chloro-3-fluorobenzoate, one would expect palladium-catalyzed cross-coupling reactions to occur selectively at the bromine-bearing carbon.

The methyl ester group (-COOCH₃) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. However, in the context of this highly substituted and electron-deficient ring, its primary influence is on the reactivity of the adjacent halogen atoms. The ester group's electron-withdrawing nature further activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

In this compound, the ester group is ortho to both the bromine and chlorine atoms. This positioning can influence the regioselectivity of certain reactions. For instance, in directed ortho-metalation (DoM), a strong base can deprotonate the aromatic ring at a position ortho to a directing group. While the ester group can act as a directing group, the presence of multiple halogens complicates the regiochemical outcome.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a key reaction pathway for polysubstituted, electron-deficient aromatic compounds. youtube.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com

As previously mentioned, fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity. csbsju.edu The strong electron-withdrawing inductive effect of fluorine stabilizes the anionic Meisenheimer intermediate, thereby accelerating the rate-determining nucleophilic addition step. stackexchange.com In this compound, the fluorine atom at the 3-position is a likely site for nucleophilic attack, especially with strong nucleophiles.

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions

| Halogen | Relative Reactivity | Reason for Reactivity |

| Fluorine | Highest | High electronegativity stabilizes the Meisenheimer complex through a strong inductive effect. stackexchange.com |

| Chlorine | Intermediate | Moderate electronegativity and leaving group ability. |

| Bromine | Intermediate | Similar reactivity to chlorine in SNAr reactions. |

| Iodine | Lowest | Poor ability to stabilize the anionic intermediate despite being a good leaving group in other substitution reactions. |

This table provides a generalized overview of halogen reactivity in SNAr reactions.

While fluorine is the most likely leaving group in an SNAr reaction, competitive substitution of bromine and chlorine can also occur, particularly under forcing conditions or with specific nucleophiles. The relative reactivity of chlorine and bromine as leaving groups in SNAr is often comparable. wikipedia.org The specific regiochemical outcome would depend on a combination of factors, including the nature of the nucleophile and the precise electronic and steric environment at each halogen-substituted carbon.

Gas-phase studies on polyfluorobromobenzenes have shown that fluoride (B91410) loss can compete with bromide loss in SNAr reactions, with the product distribution being controlled by entropy and dynamics effects. nih.gov

The rate and regioselectivity of SNAr reactions are significantly influenced by the presence of electron-withdrawing groups on the aromatic ring and the nature of the attacking nucleophile. masterorganicchemistry.com In this compound, the ester group, along with the three halogen atoms, collectively function as activating groups by withdrawing electron density from the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

The structure of the nucleophile also plays a crucial role. Stronger, less sterically hindered nucleophiles will generally react faster. For example, alkoxides and amines are common nucleophiles used in SNAr reactions. csbsju.edu The choice of nucleophile can sometimes be used to control the regioselectivity of the substitution.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, defining how substituents are introduced onto a benzene (B151609) ring. For polysubstituted rings like this compound, the regiochemical outcome of an EAS reaction is governed by the complex interplay of the electronic and steric effects of the existing substituents.

The benzene ring of this compound has four substituents: a methyl ester group (-COOCH₃), and three halogen atoms (bromine, chlorine, and fluorine). These groups collectively influence the rate and position of any incoming electrophile. The two available positions for substitution are C4 and C5.

Halogen Substituents (F, Cl, Br): Halogens are a unique class of substituents in EAS reactions. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect (-I), which deactivates the ring towards electrophilic attack, making it less reactive than benzene itself. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through the resonance effect (+M). This resonance effect stabilizes the carbocation intermediate (the arenium ion) formed during ortho and para attack. libretexts.org Consequently, halogens are classified as ortho, para-directing deactivators. libretexts.orglibretexts.orgorganicchemistrytutor.com While the deactivating strength generally follows electronegativity (F > Cl > Br), the resonance contribution is also a factor. libretexts.org

Methyl Ester Substituent (-COOCH₃): The methyl ester group is a moderately deactivating group. wou.edu Both the carbonyl carbon and the ester oxygen are electronegative and pull electron density away from the aromatic ring. This deactivation occurs through both inductive and resonance effects, which places a partial positive charge on the ring, particularly at the ortho and para positions. This destabilizes the arenium ion for ortho and para attack, making the meta position the most favorable site for substitution. Thus, the -COOCH₃ group is a meta-director.

Predicting Regioselectivity:

In this compound, the directing effects of the substituents must be considered in concert.

The -COOCH₃ group at C1 directs incoming electrophiles to the C3 and C5 positions.

The -Br at C2 directs ortho (C3) and para (C5).

The -Cl at C6 directs ortho (C5) and para (C3).

The -F at C3 directs ortho (C2, C4) and para (C6).

The positions C2, C3, and C6 are already substituted. Therefore, the potential sites for a new electrophile are C4 and C5.

Attack at C4: This position is ortho to the fluorine atom and meta to the bromine and chlorine atoms. The fluorine atom's ortho-directing effect would favor this position.

Attack at C5: This position is para to the bromine atom, ortho to the chlorine atom, and meta to both the methyl ester and the fluorine atom. The strong ortho, para-directing nature of bromine and chlorine would strongly favor this position.

When directing effects conflict, the most strongly activating group (or least deactivating) typically governs the outcome. youtube.com In this case, all substituents are deactivating. However, the cumulative ortho, para-directing influence of both the bromine and chlorine atoms towards the C5 position suggests that C5 is the more likely site of electrophilic attack. The steric hindrance from the adjacent chlorine atom at C6 might, however, influence the reaction rate.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOCH₃ | C1 | -I, -M (Deactivating) | Meta (C3, C5) |

| -Br | C2 | -I, +M (Deactivating) | Ortho, Para (C3, C5) |

| -F | C3 | -I, +M (Deactivating) | Ortho, Para (C2, C4, C6) |

| -Cl | C6 | -I, +M (Deactivating) | Ortho, Para (C5, C3) |

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. thieme-connect.com This technique utilizes a directed metalation group (DMG) to chelate a strong base (typically an organolithium reagent), which then selectively deprotonates the adjacent ortho position. While classic DMGs are often oxygen- or nitrogen-containing functional groups, halogens can also exhibit this directing effect, particularly fluorine due to its high electronegativity. acs.orgimperial.ac.uk

In the context of this compound, the fluorine atom at the C3 position could potentially direct lithiation to the C4 position. researchgate.netmanchester.ac.uk This would involve the coordination of an organolithium reagent to the fluorine atom, followed by deprotonation at the C4-H bond. However, this process faces significant competition from another powerful reaction: lithium-halogen exchange, which is discussed in the following section. For aryl bromides and chlorides, lithium-halogen exchange is generally much faster than directed ortho-metalation (deprotonation). uwindsor.ca Therefore, attempting a DoM reaction on this substrate with an organolithium reagent would likely result in exchange at the C-Br bond rather than deprotonation at C4.

Organometallic Chemistry and Transmetalation Processes

The halogen substituents on this compound provide reactive handles for various organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The chemoselectivity of these reactions is dictated by the differing reactivity of the carbon-halogen bonds.

Lithium-halogen exchange is a rapid and efficient method for the preparation of aryllithium reagents from aryl halides. harvard.eduscribd.com The reaction involves treating an aryl halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures. The rate of this exchange is highly dependent on the halogen, following the general trend: I > Br > Cl >> F. uwindsor.caharvard.eduscribd.com

For this compound, treatment with an organolithium reagent is expected to result in highly selective exchange at the most reactive C-Br bond. The C-Cl and C-F bonds would remain intact under conditions that facilitate C-Br exchange. uwindsor.ca This chemoselectivity allows for the clean formation of the aryllithium species, Methyl 6-chloro-3-fluoro-2-lithiobenzoate. This lithiated intermediate is a potent nucleophile and can be trapped with a wide array of electrophiles to introduce new functional groups specifically at the C2 position.

| Halogen | Relative Rate of Li-Halogen Exchange | Typical Reaction Condition |

|---|---|---|

| Iodine (I) | Fastest | -78 °C to -100 °C |

| Bromine (Br) | Fast | -78 °C to -100 °C |

| Chlorine (Cl) | Slow | Requires higher temperatures or more reactive reagents |

| Fluorine (F) | Very Slow / Inert | Exchange is generally not feasible |

Grignard reagents (RMgX) are versatile organometallic compounds formed by the reaction of an organic halide with magnesium metal. utexas.edusigmaaldrich.com Similar to lithium-halogen exchange, the reactivity of aryl halides in Grignard formation follows the order I > Br > Cl. libretexts.orgmsu.edulibretexts.org Consequently, the reaction of this compound with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would selectively occur at the C-Br bond.

This selective reaction yields the corresponding Grignard reagent, Methyl 2-(magnesiobromo)-6-chloro-3-fluorobenzoate. This organomagnesium compound is a strong nucleophile and base, enabling a wide range of subsequent reactions, such as additions to carbonyl compounds, nitriles, and other electrophiles. The formation of Grignard reagents can sometimes be accompanied by side reactions like Wurtz coupling, but reaction conditions can be optimized to improve selectivity. researchgate.netchemrxiv.org

Transition metal-catalyzed reactions, particularly those employing palladium or nickel, are powerful tools for forming new bonds. Carbonylative coupling reactions involve the insertion of carbon monoxide (CO) into an aryl-metal bond, typically followed by reaction with a nucleophile to generate carbonyl compounds like esters, amides, or ketones.

The key step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0) or Ni(0)). The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, following the established trend: C–I > C–Br > C–OTf > C–Cl. nih.gov

When this compound is subjected to palladium- or nickel-catalyzed carbonylation conditions, the reaction is expected to proceed with high chemoselectivity at the C-Br bond. nih.gov For instance, a palladium-catalyzed alkoxycarbonylation, using a palladium catalyst, carbon monoxide, and an alcohol, would selectively replace the bromine atom to yield a diester product. The C-Cl and C-F bonds would be unreactive under typical conditions for C-Br activation. mdpi.com While palladium catalysis is well-established, nickel catalysis has emerged as a powerful, often more cost-effective alternative for similar transformations. nih.govresearchgate.netorganic-chemistry.orgnih.gov

Pericyclic Reactions and Rearrangements (If Applicable to Derivatives)

Pericyclic reactions are a class of concerted reactions wherein the transition state of the molecule possesses a cyclic geometry. wikipedia.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, proceed in a single step without intermediates. wikipedia.orguniurb.itlibretexts.org The making and breaking of bonds occur simultaneously through a cyclic redistribution of bonding electrons. uniurb.it The feasibility and stereochemistry of pericyclic reactions are often governed by the principle of orbital symmetry conservation, as described by the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory. uniurb.it

For a derivative of this compound to participate in a pericyclic reaction, it would typically need to be modified to contain a conjugated π-electron system. For instance, if the aromatic ring were to be part of a diene system, it could potentially undergo a Diels-Alder reaction—a [4+2] cycloaddition—with a suitable dienophile. youtube.com Similarly, sigmatropic rearrangements involve the migration of a σ-bond across a π-system to a new position. libretexts.org

A comprehensive search of available scientific literature and chemical databases did not yield specific examples of pericyclic reactions or rearrangements involving derivatives of this compound. Such studies have not been published or are not widely available.

Applications of Methyl 2 Bromo 6 Chloro 3 Fluorobenzoate As a Synthetic Intermediate and Building Block

Precursor in the Construction of Complex Molecular Architectures

No published examples of Methyl 2-bromo-6-chloro-3-fluorobenzoate being used in the synthesis of poly-substituted aromatic or heteroaromatic ring systems were found.

There is no available data on the utilization of this compound in annulation reactions for the construction of multi-cyclic scaffolds.

Role in Scaffold Diversification for Advanced Organic Materials

No research has been published detailing the use of this compound as a monomer or precursor for functional polymers or oligomers.

There is no documented use of this compound in the synthesis of liquid crystal monomers or charge transport materials.

Application in Advanced Small Molecule Synthesis

Specific applications of this compound in advanced small molecule synthesis are not reported in the scientific literature.

Stereoselective and Enantioselective Synthesis Utilizing the Compound as a Chiral Auxiliary Precursor

There is currently no specific information available in scientific literature detailing the use of this compound as a precursor for chiral auxiliaries in stereoselective and enantioselective synthesis.

Design and Synthesis of Photoactive or Fluorescent Probes

Information regarding the direct application of this compound in the design and synthesis of photoactive or fluorescent probes is not found in the reviewed scientific literature.

Development of Libraries of Analogs via Parallel Synthesis

There is no specific documentation in the available scientific literature on the use of this compound for the development of analog libraries through parallel synthesis.

Advanced Spectroscopic and Analytical Investigations for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is indispensable for determining the precise molecular formula and elucidating the structure of a compound through fragmentation analysis.

Accurate Mass Measurement for Elemental Composition Determination

The first step in structural elucidation via mass spectrometry is the precise determination of the monoisotopic mass of the molecular ion. For Methyl 2-bromo-6-chloro-3-fluorobenzoate (C₈H₅BrClFO₂), the theoretical accurate mass provides a definitive confirmation of its elemental composition.

Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion ([M]⁺). chemguide.co.ukcsbsju.edu The most intense peak, [M]⁺, corresponds to the isotopologue containing ⁷⁹Br and ³⁵Cl. The [M+2]⁺ peak arises from molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl, while the [M+4]⁺ peak corresponds to the presence of both heavier isotopes, ⁸¹Br and ³⁷Cl. libretexts.org The unique intensity ratio of these peaks serves as a clear fingerprint for the presence of one bromine and one chlorine atom in the molecule. csbsju.edulibretexts.org

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Ion | Isotopologue | Calculated m/z (Da) | Predicted Relative Abundance (%) |

| [M]⁺ | C₈H₅⁷⁹Br³⁵ClFO₂ | 265.9145 | 100 |

| [M+2]⁺ | C₈H₅⁸¹Br³⁵ClFO₂ | 267.9125 | 128.8 |

| [M+2]⁺ | C₈H₅⁷⁹Br³⁷ClFO₂ | 267.9116 | |

| [M+4]⁺ | C₈H₅⁸¹Br³⁷ClFO₂ | 269.9095 | 41.5 |

Fragmentation Pattern Analysis for Structural Connectivity

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable information about the molecule's structural components. The fragmentation pattern of this compound is predicted to be influenced by the ester functional group and the halogenated aromatic ring. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) radical (•OCH₃) or formaldehyde (B43269) (CH₂O). acs.orgacs.orgbrainly.com The presence of halogens also directs fragmentation through the loss of a halogen radical. csbsju.edu

Key predicted fragmentation pathways include:

Loss of •OCH₃: The cleavage of the ester's O-CH₃ bond results in a stable benzoyl cation. This is often a prominent peak in the mass spectra of methyl esters. chegg.com

Loss of COOCH₃: Cleavage of the C-C bond between the aromatic ring and the carbonyl group leads to a halogenated fluorophenyl cation.

Loss of Br• or Cl•: The elimination of a bromine or chlorine radical from the molecular ion is a common pathway for halogenated compounds.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Elemental Composition | Neutral Loss |

| 234.8880 | [C₇H₂⁷⁹Br³⁵ClFO]⁺ | •OCH₃ |

| 206.8931 | [C₇H₂⁷⁹Br³⁵ClFO]⁺ | CO from m/z 234.8880 |

| 186.9303 | [C₇H₅³⁵ClFO₂]⁺ | •Br |

| 207.9507 | [C₈H₅⁷⁹BrFO₂]⁺ | •Cl |

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish unambiguous parent-daughter ion relationships, which is particularly useful for analyzing the compound in a complex matrix or for differentiating it from structural isomers. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 265.9145) is selected, isolated, and subjected to collision-induced dissociation (CID).

The resulting product ion spectrum is unique to the structure of the precursor. For instance, isolating the [M-OCH₃]⁺ benzoyl cation (m/z 234.8880) and inducing fragmentation would likely yield a prominent product ion at m/z 206.8931, corresponding to the loss of carbon monoxide (CO). This specific transition (m/z 234.8880 → m/z 206.8931) can be used to selectively detect and quantify the target analyte with high sensitivity and specificity, even in the presence of interfering substances.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive proof of the molecule's covalent framework.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment

A combination of 2D NMR experiments allows for the mapping of all bonding relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a single cross-peak is expected in the aromatic region, connecting the two adjacent protons, H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹JCH). nanalysis.comlibretexts.orgcolumbia.edu It provides an unambiguous assignment of protonated carbons. For the target molecule, three key correlations are predicted: the methyl protons to the methyl carbon, H-4 to C-4, and H-5 to C-5.

Table 3: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlation (with ¹H) | HSQC Correlation (with ¹³C) | Key HMBC Correlations (with ¹³C) |

| H-4 | H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | H-4 | C-5 | C-1, C-3, C-4, C-6 |

| -OCH₃ | None | C-methyl | C=O, C-1 |

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Conformational and Spatial Proximity Analysis

While the aforementioned techniques establish the 2D structure, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about the three-dimensional arrangement of atoms by detecting through-space interactions. libretexts.org

For this compound, the presence of bulky ortho substituents (bromine at C-2 and chlorine at C-6) is expected to sterically hinder the free rotation of the methyl ester group, forcing it to adopt a preferred conformation out of the plane of the aromatic ring. A key diagnostic correlation in a NOESY spectrum would be the spatial proximity between the methyl protons (-OCH₃) and one of the aromatic protons. A strong NOE cross-peak between the methyl protons and H-5, and a weaker or absent correlation to H-4, would strongly suggest a conformation where the carbonyl oxygen is oriented towards the bromine at C-2, placing the methyl group closer to H-5. This information is critical for a complete description of the molecule's structure in solution.

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Deconvolution and Purity Assessment

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. emerypharma.com This method is particularly useful for assessing the purity of a sample without the need for physical separation of its components. The diffusion coefficient of a molecule is dependent on its size, shape, and the viscosity of the solvent. emerypharma.com

In a hypothetical analysis of a crude reaction mixture containing this compound, a 2D DOSY spectrum would be generated with the standard chemical shift axis and a second axis representing the diffusion coefficient. Larger molecules, such as the product or potential dimeric impurities, would diffuse more slowly and thus have smaller diffusion coefficients. Smaller molecules, like residual solvents (e.g., methanol) or unreacted starting materials, would diffuse faster and exhibit larger diffusion coefficients. duke.edu This allows for the "virtual separation" of the ¹H NMR spectra of each component, confirming the presence of the desired product and identifying impurities.

Table 1: Illustrative DOSY Data for a Hypothetical Mixture

| Compound | Molecular Weight ( g/mol ) | Expected Diffusion Coefficient (D) in CDCl₃ (m²/s) |

|---|---|---|

| Methanol (B129727) | 32.04 | ~5.0 x 10⁻⁹ |

| 2-bromo-6-chloro-3-fluorobenzoic acid | 253.45 | ~1.2 x 10⁻⁹ |

| This compound | 267.48 | ~1.0 x 10⁻⁹ |

| Dimeric Byproduct | 504.90 | ~0.6 x 10⁻⁹ |

Note: This table contains hypothetical, albeit scientifically plausible, data to illustrate the application of DOSY.

Solid-State NMR for Crystalline or Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is an indispensable tool for characterizing the solid form of a compound, providing insights into its crystallinity, polymorphism, and local molecular environment. nih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the fixed orientation of molecules in the solid state.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SSNMR would be the technique of choice. A crystalline form, characterized by a highly ordered, repeating lattice structure, would typically yield a spectrum with sharp, well-resolved peaks. Each unique carbon atom in the asymmetric unit of the crystal lattice would give rise to a distinct resonance. In contrast, an amorphous form, which lacks long-range order, would exhibit broad, featureless peaks. This broadening is a result of the distribution of slightly different local chemical environments for the nuclei throughout the disordered solid. researchgate.net The chemical shifts of the halogenated carbons would be particularly sensitive to intermolecular interactions, such as halogen bonding. nih.govwiley.com

Table 2: Representative ¹³C SSNMR Chemical Shifts for Crystalline vs. Amorphous this compound

| Carbon Atom | Crystalline Form (ppm) | Amorphous Form (ppm) |

|---|---|---|

| C=O | 164 (Sharp) | 164 (Broad) |

| C-Br | 115 (Sharp) | 115 (Broad) |

| C-Cl | 135 (Sharp) | 135 (Broad) |

| C-F | 160 (d, ¹JCF ≈ 250 Hz, Sharp) | 160 (Broad) |

| Aromatic CH | 110-130 (Multiple Sharp Peaks) | 110-130 (Broad Overlapping Peaks) |

| O-CH₃ | 53 (Sharp) | 53 (Broad) |

Note: This table presents expected data based on general principles of SSNMR. Specific chemical shifts would require experimental measurement.

Vibrational Spectroscopy: FTIR and Raman Spectrometry

Characterization of Specific Functional Groups and Their Vibrational Modes

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of laser light results in a spectrum with bands corresponding to specific molecular vibrations, providing a "fingerprint" of the compound. For this compound, these techniques can confirm the presence of key functional groups. nih.govmdpi.com

The most prominent bands would include the strong carbonyl (C=O) stretch of the ester group, characteristic C-O stretching vibrations, and aromatic C=C stretching modes. libretexts.org The vibrations of the carbon-halogen bonds (C-F, C-Cl, C-Br) would also be observable, typically in the lower frequency region of the spectrum. The exact positions of these bands can be influenced by the electronic effects of the adjacent substituents on the aromatic ring. nih.gov

Table 3: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR / Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3050 - 3100 | Medium / Medium |

| Methyl C-H Stretch | -CH₃ | 2950 - 2990 | Medium / Medium |

| Carbonyl Stretch | C=O (Ester) | 1720 - 1740 | Very Strong / Medium |

| Aromatic C=C Stretch | Ar C=C | 1550 - 1610 | Strong / Strong |

| Asymmetric C-O-C Stretch | Ester | 1250 - 1300 | Strong / Weak |

| C-F Stretch | Ar-F | 1100 - 1250 | Strong / Weak |

| Symmetric C-O-C Stretch | Ester | 1000 - 1100 | Medium / Weak |

| C-Cl Stretch | Ar-Cl | 680 - 840 | Strong / Strong |

| C-Br Stretch | Ar-Br | 500 - 650 | Strong / Strong |

Note: Data is based on typical frequency ranges for the specified functional groups in aromatic compounds. nih.govlibretexts.orgresearchgate.net

In Situ Monitoring of Reaction Progress and Intermediate Detection

In situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the real-time tracking of chemical reactions. mt.commt.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously, providing a concentration profile of reactants, intermediates, and products over time. rsc.org

Consider the synthesis of this compound via the acid-catalyzed esterification of 2-bromo-6-chloro-3-fluorobenzoic acid with methanol. In situ FTIR could monitor this transformation by tracking key spectral changes:

Disappearance of Reactants: The broad O-H stretching band of the carboxylic acid (centered around 3000 cm⁻¹) would decrease in intensity. The C=O stretch of the carboxylic acid (~1700 cm⁻¹) would also diminish.

Appearance of Products: A new, sharp C=O stretching band for the methyl ester product would appear and grow in intensity at a higher wavenumber (~1730 cm⁻¹). youtube.com The characteristic C-O stretches of the ester (~1280 cm⁻¹ and 1050 cm⁻¹) would also emerge.

This real-time data allows for the determination of reaction kinetics, identification of the reaction endpoint, and detection of any transient intermediates, leading to improved process understanding and optimization. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and dihedral (torsion) angles, revealing detailed information about molecular conformation and intermolecular packing in the crystal lattice.

Table 4: Expected Molecular Geometry Parameters for this compound

| Parameter | Bond / Atoms | Expected Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Br | ~1.90 | |

| C-Cl | ~1.74 | |

| C-F | ~1.36 | |

| C=O | ~1.21 | |

| C(ar)-C(ar) | ~1.39 | |

| C(ar)-C(O) | ~1.50 | |

| O-C(H₃) | ~1.44 | |

| Bond Angles (°) | ||

| C(ar)-C(ar)-C(ar) | ~120 | |

| C(ar)-C-O | ~111 | |

| C(ar)-C=O | ~125 | |

| O=C-O | ~124 | |

| Dihedral Angle (°) | ||

| C(ar)-C(ar)-C-O | ~45-65 |

Note: This table contains representative data derived from standard bond lengths and the analysis of similar halogenated aromatic esters. The dihedral angle is an estimation based on expected steric hindrance. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-6-chloro-3-fluorobenzoic acid |

| Methanol |

| Methyl 4-bromobenzoate |

| Methyl 2,5-dichlorobenzoate |

Analysis of Intermolecular Interactions and Crystal Packing

The molecular structure of this compound, with its bromine, chlorine, and fluorine substituents, as well as the methyl ester group, allows for a range of possible interactions. These include halogen bonding, hydrogen bonding, and π-π stacking. Halogen bonding, a directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule, is a significant factor in the crystal engineering of halogenated compounds. nih.gov These interactions can be categorized as Type I, which are symmetrical and involve dispersion forces, and Type II, which are asymmetrical and more directional in nature. nih.gov

In the crystal lattice of a compound like this compound, one could expect to observe Br···Br, Cl···Cl, F···F, and mixed halogen···halogen contacts. The strength and geometry of these interactions would be influenced by the electronic environment of each halogen atom. For instance, studies on other halogenated molecules have shown that even weak Type I halogen interactions, such as Br···Br contacts, can be a driving force in crystallization. mdpi.com

A summary of potential intermolecular interactions is presented in the table below:

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Halogen Bonding (Type II) | C-Br, C-Cl | O=C, F, Cl, Br | Directional control of molecular assembly |

| Halogen Contacts (Type I) | C-Br, C-Cl, C-F | Br, Cl, F | Contribution to overall packing efficiency |

| Hydrogen Bonding | C-H (methyl) | O=C | Formation of dimeric or chain motifs |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization through delocalized electron systems |

Chromatographic Techniques for Process Monitoring and Purity Assurance

Chromatographic methods are indispensable for monitoring the progress of chemical reactions involving this compound and for ensuring the purity of the final product. Gas chromatography and high-performance liquid chromatography are particularly well-suited for these tasks.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is an ideal method for identifying and quantifying volatile byproducts that may be present in the synthesis of this compound, as well as for assessing the purity of the final ester. The combination of gas chromatography's separation capabilities with the structural information provided by mass spectrometry allows for the unambiguous identification of components in a complex mixture.

In a typical GC-MS analysis of a sample containing this compound, the sample would be vaporized and introduced into a capillary column. The separation would be achieved based on the different boiling points and polarities of the components. The mass spectrometer would then ionize the eluted compounds, and the resulting fragmentation patterns would provide a "fingerprint" for each molecule, enabling its identification. scholaris.ca This is particularly useful for distinguishing between isomeric impurities.

A hypothetical GC-MS method for the analysis of this compound could involve the following parameters:

| Parameter | Value/Type |

| Column | Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Temperature Program | Initial temperature of 100°C, ramped to 280°C |

| MS Ionization | Electron Impact (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

The high resolution of modern mass spectrometers can further aid in the identification of unknown halogenated contaminants by providing accurate mass measurements, which can be used to determine elemental compositions. scholaris.ca

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC analysis. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for monitoring reaction progress and for the precise quantification of purity. njlabs.com

In an RP-HPLC method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. scispace.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For the analysis of this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would likely be employed. njlabs.com Detection is typically achieved using a UV detector, as aromatic compounds like benzoates exhibit strong absorbance in the UV range. nih.gov

A representative set of HPLC conditions for the analysis of a reaction mixture containing this compound is outlined below:

| Parameter | Value/Type |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) scispace.com |

| Injection Volume | 10-20 µL |

By comparing the peak area of the main component to those of any impurities, the percentage purity of the sample can be accurately determined. scispace.com The method can be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. ajast.net

Computational Chemistry and Theoretical Investigations of Methyl 2 Bromo 6 Chloro 3 Fluorobenzoate

Electronic Structure Calculations

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

No published studies detailing the DFT-based geometry optimization or energy minimization of Methyl 2-bromo-6-chloro-3-fluorobenzoate are currently available. Such a study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to calculate the molecule's lowest energy conformation and its structural parameters like bond lengths and angles.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Site Selectivity